molecular formula C81H158O17P2 B1210343 Tetrastearoylcardiolipin

Tetrastearoylcardiolipin

Cat. No.: B1210343
M. Wt: 1466.1 g/mol
InChI Key: XVTUQDWPJJBEHJ-KZCWQMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tetrastearoyl cardiolipin typically involves the esterification of cardiolipin with stearic acid. The process can be carried out using chemical or enzymatic methods. In the chemical method, cardiolipin is reacted with stearic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods: : Industrial production of tetrastearoyl cardiolipin may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as lipases, can also be employed to achieve regioselective acylation of cardiolipin with stearic acid .

Chemical Reactions Analysis

Types of Reactions: : Tetrastearoyl cardiolipin can undergo various chemical reactions, including:

    Reduction: This reaction involves the gain of electrons or hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ROS, and metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Fatty acids, lipases, and transesterification catalysts.

Major Products

    Oxidation: Oxidized cardiolipin species.

    Reduction: Reduced cardiolipin.

    Substitution: Cardiolipin with different acyl chains.

Scientific Research Applications

Chemistry: : Tetrastearoyl cardiolipin is used as a model compound to study the properties and behavior of cardiolipins in various chemical environments. It is also used in the synthesis of liposomes and other lipid-based delivery systems .

Biology: : In biological research, tetrastearoyl cardiolipin is used to study mitochondrial function and dynamics. It is also employed in the investigation of mitochondrial diseases and the role of cardiolipins in apoptosis and other cellular processes .

Medicine: : Tetrastearoyl cardiolipin has potential therapeutic applications in the treatment of mitochondrial disorders and neurodegenerative diseases. It is also being explored as a biomarker for various diseases .

Industry: : In the industrial sector, tetrastearoyl cardiolipin is used in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Tetrastearoyl cardiolipin is unique due to its saturated stearoyl acyl chains, which confer distinct biophysical properties compared to unsaturated cardiolipins like tetralinoleoyl cardiolipin and tetraoleoyl cardiolipin. The saturated nature of tetrastearoyl cardiolipin results in a more rigid and less fluid membrane environment, which can influence mitochondrial function and dynamics .

Properties

Molecular Formula

C81H158O17P2

Molecular Weight

1466.1 g/mol

IUPAC Name

[(2R)-3-[[3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C81H158O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h75-77,82H,5-74H2,1-4H3,(H,87,88)(H,89,90)/t76-,77-/m1/s1

InChI Key

XVTUQDWPJJBEHJ-KZCWQMDCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

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